(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
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Overview
Description
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound. It is characterized by the presence of fluorine atoms on both the benzylidene and benzenesulfonate moieties, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzaldehyde and 4-fluorobenzenesulfonyl chloride. The key steps may involve:
Condensation Reaction: The reaction between 3-fluorobenzaldehyde and a suitable ketone under basic conditions to form the benzylidene intermediate.
Cyclization: Formation of the dihydrobenzofuran ring through an intramolecular cyclization reaction.
Sulfonation: Introduction of the 4-fluorobenzenesulfonate group via reaction with 4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorobenzylidene)-4-fluoro-phenylethanolamine
- 4-fluorobenzylidene derivatives
Uniqueness
The uniqueness of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate lies in its dual fluorine substitution, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C21H12F2O5S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H12F2O5S/c22-14-4-7-17(8-5-14)29(25,26)28-16-6-9-18-19(12-16)27-20(21(18)24)11-13-2-1-3-15(23)10-13/h1-12H/b20-11- |
InChI Key |
FPOTYJKMKKFGHY-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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